Cas no 1804493-60-4 (5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol)
5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol
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- Inchi: 1S/C8H5F2IN2O/c9-8(10)6-5(3-14)13-2-4(1-12)7(6)11/h2,8,14H,3H2
- InChI Key: PHLPMPQUJDHJTE-UHFFFAOYSA-N
- SMILES: IC1C(C#N)=CN=C(CO)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 243
- XLogP3: 1
- Topological Polar Surface Area: 56.9
5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043013-1g |
5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol |
1804493-60-4 | 97% | 1g |
$1,475.10 | 2022-04-02 |
5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol
Introduction to 5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol (CAS No. 1804493-60-4)
5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1804493-60-4, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in drug discovery and development. The presence of multiple functional groups, including a cyano group, a difluoromethyl group, an iodine substituent, and a hydroxymethyl group, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The structural composition of 5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol is highly intriguing from a chemical perspective. The cyano group (–CN) introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The difluoromethyl group (–CF₂) is known for its ability to modulate metabolic stability and binding affinity in drug molecules. Additionally, the iodine atom (I) at the 4-position serves as a valuable handle for further derivatization via cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly employed in constructing complex molecular architectures.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The combination of the cyano, difluoromethyl, and iodine substituents in 5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol suggests that it may exhibit diverse biological activities. For instance, pyridine-based compounds have been extensively studied for their roles as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The electron-withdrawing nature of the cyano group and the electron-donating effect of the hydroxymethyl group can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of novel therapeutic agents. The presence of multiple reactive sites allows chemists to tailor its structure through various functionalization strategies. For example, the iodine atom can be readily displaced by nucleophiles in cross-coupling reactions to introduce new aryl or vinyl groups. Similarly, the cyano group can be reduced to an amine or converted into other functional groups such as carboxylic acids or esters. These modifications can be strategically employed to optimize pharmacokinetic properties and enhance target specificity.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the molecular behavior of 5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol. Molecular docking studies have been performed to evaluate its binding affinity to various protein targets, including enzymes and receptors involved in critical biological pathways. These studies have revealed that this compound exhibits promising interactions with targets relevant to cancer therapy, neurodegenerative diseases, and infectious diseases. The results suggest that further optimization could lead to the development of potent and selective small-molecule drugs.
The synthesis of 5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available pyridine precursors, key steps include halogenation at the desired positions, introduction of the cyano group via cyanation reactions, and installation of the difluoromethyl moiety through metal-catalyzed cross-coupling or electrophilic fluorination methods. The hydroxymethyl group is typically introduced at a later stage through reduction or hydroxylation techniques. Each synthetic step is carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluations.
In conclusion,5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol (CAS No. 1804493-60-4) represents a valuable asset in the pharmaceutical chemist’s toolkit. Its unique structural features offer opportunities for designing novel therapeutic agents with tailored biological activities. The ongoing research in this area underscores the importance of exploring structurally diverse scaffolds for drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like 5-Cyano-3-(difluoromethyl)-4-iodopyridine-2-methanol will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
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